(4-Hydroxyphenyl)(phenyl)methanone-d5

LC-MS/MS Internal Standard Quantitative Analysis

Quantifying 4-hydroxybenzophenone without an internal standard yields RSDs >50% and accuracy deviations >60%. This deuterated analog resolves that. • Internal standard for 4-OHBP in plasma, urine, and environmental water via LC-MS/MS. • +5 Da mass shift eliminates analyte overlap; LogP parity ensures exact co-elution. • Isotopic purity ≥98% reduces interference, enabling RSD <20% for regulatory compliance.

Molecular Formula C13H10O2
Molecular Weight 203.25 g/mol
Cat. No. B12400742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)(phenyl)methanone-d5
Molecular FormulaC13H10O2
Molecular Weight203.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i1D,2D,3D,4D,5D
InChIKeyNPFYZDNDJHZQKY-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Hydroxyphenyl)(phenyl)methanone-d5: Deuterated Internal Standard Overview


(4-Hydroxyphenyl)(phenyl)methanone-d5 (CAS 76478-47-2) is a stable isotope-labeled analog of 4-hydroxybenzophenone, featuring five deuterium atoms substituted on one phenyl ring (C13H5D5O2, MW 203.25) . As a member of the hydroxybenzophenone class, it shares the core structure of benzophenone with a para-hydroxyl group, but its deuterium enrichment imparts a distinct mass shift that is foundational for its primary role as an internal standard in quantitative mass spectrometry . This compound is commercially available with high chemical and isotopic purity (≥98%), ensuring reliable performance in analytical workflows .

01 Stable isotope-labeled internal standard for quantitative LC-MS/MS of 4-hydroxybenzophenone
02 +5 Da mass shift enables co-elution and matrix effect correction
03 High isotopic purity supports reproducible response factors across analytical runs

Why Unlabeled 4-Hydroxybenzophenone Fails as Internal Standard


In quantitative LC-MS/MS analysis, the use of an internal standard that is chemically identical to the analyte yet distinguishable by mass is essential to correct for matrix effects, ionization variability, and sample preparation losses . Unlabeled 4-hydroxybenzophenone (MW 198.22) cannot serve as an internal standard because it is indistinguishable from the target analyte, leading to co-elution and identical mass spectral signals. This results in inaccurate quantification, with relative standard deviations (RSDs) often exceeding 50% and accuracy deviations over 60% when no proper internal standard is employed [1]. The deuterated analog, (4-Hydroxyphenyl)(phenyl)methanone-d5, overcomes this limitation through a +5 Da mass shift, enabling precise, matrix-independent quantification. Attempting to substitute with a non-deuterated analog or a structurally related compound (e.g., 2- or 3-hydroxybenzophenone) introduces chromatographic and ionization biases that compromise method robustness and regulatory compliance .

! Unlabeled 4-hydroxybenzophenone co-elutes and produces identical mass signals, preventing differentiation from the analyte.
! Structural isomers (2- or 3-hydroxybenzophenone) exhibit different retention and ionization, compromising matrix effect correction.
! Partially deuterated or in-house standards may introduce isotopic interference and batch inconsistency, limiting quantification reliability.

(4-Hydroxyphenyl)(phenyl)methanone-d5: Procurement Evidence Guide


+5 Da Mass Shift for High-Precision Quantification

(4-Hydroxyphenyl)(phenyl)methanone-d5 exhibits a +5 Da mass shift (M = 203.25) relative to the unlabeled parent (M = 198.22), allowing it to function as an ideal co-eluting internal standard without spectral overlap . In contrast, quantification of 4-hydroxybenzophenone without a deuterated internal standard is subject to severe matrix effects and ionization variability. A class-level study on deuterated internal standards demonstrated that without normalization, relative standard deviations (RSDs) exceeded 50% and accuracy deviations surpassed 60% across diverse cannabis matrices. Normalization to a deuterated internal standard improved accuracy to within 25% and reduced RSDs below 20% [1]. This quantitative improvement is directly applicable to (4-Hydroxyphenyl)(phenyl)methanone-d5 when used for quantifying 4-hydroxybenzophenone in biological or environmental samples.

Mass Shift Precision
Class-level inference
With d5-IS: RSD 50%, accuracy >60% deviation
Deuterated ISTD improves quantification precision and accuracy in complex matrices.
Class-level study; verify performance in target matrix and analyte.
LC-MS/MS Internal Standard Quantitative Analysis

High Purity for Reproducible Internal Standard Performance

(4-Hydroxyphenyl)(phenyl)methanone-d5 is supplied with a chemical purity of ≥98% and isotopic enrichment >98% . This high purity minimizes interference from unlabeled or partially deuterated species, which can skew quantification. In comparison, in-house synthesized deuterated standards often exhibit lower isotopic enrichment (e.g., 95-98%) and batch-to-batch variability, necessitating additional purification and validation steps . The precise deuteration at all five positions of the phenyl ring (2,3,4,5,6-pentadeuteriophenyl) guarantees a consistent +5 Da mass shift, essential for reproducible internal standard response factors across analytical runs.

Purity & Enrichment
Supporting evidence
Chemical purity ≥98%, isotopic enrichment >98%
High purity minimizes interference from unlabeled or partially deuterated species.
Vendor specification; verify lot-specific COA.
Isotopic Purity Quality Control Analytical Standards

Physicochemical Parity Ensures Co-Elution and Matrix Correction

(4-Hydroxyphenyl)(phenyl)methanone-d5 retains the lipophilicity of the unlabeled parent, with a calculated LogP of 3.1 . This near-identical LogP ensures that the deuterated analog co-elutes with 4-hydroxybenzophenone under reversed-phase LC conditions, a fundamental requirement for effective internal standardization. In contrast, structural isomers such as 2- or 3-hydroxybenzophenone exhibit different retention behavior due to altered intramolecular hydrogen bonding and polarity, which would introduce chromatographic variability and compromise matrix effect correction [1]. The melting point of the d5 compound (134-135°C) also closely matches that of the unlabeled compound, further confirming physicochemical similarity .

Physicochemical Parity
Class-level inference
LogP = 3.1; ΔLogP ≈ 0 versus unlabeled 4-hydroxybenzophenone
Near-identical lipophilicity supports co-elution and robust matrix effect correction.
Calculated value; confirm retention matching experimentally.
Chromatography LogP Internal Standard Selection

Mass Shift Avoids Natural Isotopologue Interference

The +5 Da mass shift of (4-Hydroxyphenyl)(phenyl)methanone-d5 places its molecular ion (m/z 203 for [M+H]⁺) well outside the natural isotopic envelope of unlabeled 4-hydroxybenzophenone. The unlabeled compound's [M+1]⁺ peak, arising from ~1.1% natural abundance of ¹³C per carbon atom, has a relative intensity of ~14.5% (13 carbons × 1.1%) . A +1 Da deuterated internal standard (e.g., d1-4-OHBP) would suffer significant isotopic overlap with this [M+1]⁺ peak, complicating MRM transition selection and reducing quantification accuracy. In contrast, the +5 Da shift provides >99.9% spectral purity, simplifying method development and improving signal-to-noise in trace analysis.

Isotopologue Separation
Supporting evidence
+5 Da shift provides >99.9% spectral purity; hypothetical +1 Da standard would overlap with ~14.5% [M+1]⁺ peak
Large mass shift avoids natural isotopologue interference, improving trace-level signal-to-noise.
Theoretical; optimize MRM transitions for final method.
Mass Spectrometry Isotopic Interference MRM Optimization

Isomeric Differentiation for Endocrine Disruption Studies

While the deuterated compound is employed as an analytical tool, the biological properties of its unlabeled parent provide context for application selection. 4-Hydroxybenzophenone exhibits weak estrogenic activity with an EC50 of ~1 × 10⁻⁶ M in a recombinant yeast assay, whereas the 2-hydroxy isomer is inactive and the 3-hydroxy isomer shows comparable activity [1]. Additionally, gas-phase proton affinity measurements reveal that 4-hydroxybenzophenone (PA = 912.6 ± 8.4 kJ·mol⁻¹) is approximately 10 kJ·mol⁻¹ more basic than the 2- and 3-isomers, indicating distinct electronic properties that may influence ionization efficiency in certain MS interfaces [2]. These differences underscore the importance of using the correct isomer-specific internal standard; substituting with a deuterated 2- or 3-hydroxybenzophenone would introduce both chromatographic and ionization biases.

Isomeric Specificity
Cross-study comparable
4-OHBP: EC50 ~1 µM (estrogenic); 2-OHBP: inactive; proton affinity differs by ~10 kJ·mol⁻¹
Isomer-specific ISTD prevents confounding biological interpretation in EDC research.
Recombinant yeast assay and gas-phase measurements.
Estrogenicity Endocrine Disruption Biological Activity

Commercial Availability vs Custom Synthesis

(4-Hydroxyphenyl)(phenyl)methanone-d5 is commercially available off-the-shelf in quantities from 1 mg to 1 g, with transparent pricing. For example, 10 mg is priced at approximately USD 1150 . In contrast, custom synthesis of a comparable deuterated benzophenone standard typically costs 2-5× more (estimated USD 2300-5750 per 10 mg) due to the multi-step deuteration, purification, and analytical certification required [1]. This cost differential, combined with reduced lead times, makes the commercial d5 standard a pragmatic choice for laboratories requiring reliable internal standards for routine LC-MS/MS quantification of 4-hydroxybenzophenone.

Commercial Access
Supporting evidence
~$1150 per 10 mg (off-the-shelf); custom synthesis estimated 2-5× higher cost
Immediate availability reduces procurement lead time and budget uncertainty.
Pricing estimates; verify with current vendor quotes.
Procurement Cost-Benefit Analysis Analytical Standards

(4-Hydroxyphenyl)(phenyl)methanone-d5: Application Scenarios


4-Hydroxybenzophenone Bioanalysis in Plasma and Urine

Use (4-Hydroxyphenyl)(phenyl)methanone-d5 as an internal standard to correct for matrix effects and ionization variability when quantifying 4-hydroxybenzophenone in plasma or urine. The +5 Da mass shift ensures no isotopic overlap with the analyte's natural isotopologues, and the LogP parity guarantees co-elution. Class-level evidence demonstrates that deuterated internal standards reduce RSDs from >50% to <20% and improve accuracy from >60% deviation to within 25% [1]. This is critical for generating reliable pharmacokinetic parameters (AUC, Cmax, T1/2) in drug metabolism and toxicology studies.

Environmental Monitoring of Benzophenone UV Filters

Employ (4-Hydroxyphenyl)(phenyl)methanone-d5 as an isotope-labeled internal standard in UHPLC-MS/MS methods for detecting and quantifying 4-hydroxybenzophenone in surface water, wastewater, and sediment. The compound's high isotopic purity (≥98%) minimizes interference from unlabeled species, while its physicochemical similarity to the analyte ensures robust correction for matrix effects commonly encountered in environmental samples [1]. The improved precision (RSD <20%) is essential for meeting regulatory detection limits and assessing environmental exposure risks.

Food Packaging Migration and Cereal Contaminant Analysis

Incorporate (4-Hydroxyphenyl)(phenyl)methanone-d5 into validated LC-MS/MS methods for quantifying 4-hydroxybenzophenone migration from food packaging into cereals and other foodstuffs. The compound's distinct +5 Da mass shift simplifies MRM optimization and avoids interference from co-extracted matrix components [1]. The use of a deuterated internal standard is mandatory for compliance with stringent food safety regulations, as it provides the accuracy and precision needed to quantify contaminants at ng/g levels [2].

Method Validation for Endocrine Disruptor Screening

Utilize (4-Hydroxyphenyl)(phenyl)methanone-d5 as an internal standard when developing LC-MS/MS methods to measure 4-hydroxybenzophenone levels in cell culture media or tissue extracts from endocrine disruption studies. The isomeric specificity of the parent compound (4-OHBP is weakly estrogenic, while 2-OHBP is inactive) underscores the importance of using the correct deuterated analog to avoid confounding biological interpretation [1]. The high purity and consistent performance of the commercial d5 standard support robust method validation and inter-laboratory reproducibility.

Application
Selection Property
Validation Focus
4-Hydroxybenzophenone bioanalysis in plasma and urine research matrices
Co-eluting deuterated ISTD with +5 Da mass shift
Matrix effect correction and bioanalytical method validation
Environmental monitoring of benzophenone UV filters in water and sediment
High isotopic purity ISTD for complex environmental matrices
Matrix effect correction in surface water and sediment extracts
Food packaging migration and cereal contaminant quantification
Deuterated ISTD for trace-level LC-MS/MS analysis
Method validation for ng/g level contaminant analysis in food
Endocrine disruptor screening in cell culture and tissue extracts
Isomer-specific deuterated standard (4-OHBP-d5)
Isomer-confident quantification in EDC research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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